Cas no 120192-33-8 (2H-1,5-Benzodiazepin-2-one,5-ethyl-1,3,4,5-tetrahydro-)
120192-33-8 structure
Product Name:2H-1,5-Benzodiazepin-2-one,5-ethyl-1,3,4,5-tetrahydro-
CAS-nummer:120192-33-8
MF:C11H14N2O
MW:190.241662502289
CID:160178
PubChem ID:3078158
Update Time:2025-04-19
2H-1,5-Benzodiazepin-2-one,5-ethyl-1,3,4,5-tetrahydro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-1,5-Benzodiazepin-2-one,5-ethyl-1,3,4,5-tetrahydro-
- 5-ethyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- 1,3,4,5-Tetrahydro-5-ethyl-2H-1,5-benzodiazepin-2-one
- DTXSID30152723
- AKOS017668861
- SCHEMBL14218693
- BRN 5523864
- 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-ethyl-
- 120192-33-8
-
- Inchi: 1S/C11H14N2O/c1-2-13-8-7-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14)
- InChI-sleutel: KNPPRQOIIIFEHH-UHFFFAOYSA-N
- LACHT: O=C1CCN(CC)C2C=CC=CC=2N1
Berekende eigenschappen
- Exacte massa: 190.11072
- Monoisotopische massa: 190.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 1
- Complexiteit: 217
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 32.3Ų
Experimentele eigenschappen
- Dichtheid: 1.086
- Kookpunt: 365.6°Cat760mmHg
- Vlampunt: 174.9°C
- Brekindex: 1.538
- PSA: 32.34
2H-1,5-Benzodiazepin-2-one,5-ethyl-1,3,4,5-tetrahydro- Gerelateerde literatuur
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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